

### Long-Term Safety and Efficacy of Naphthalan-Based Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Naphthalan**, a unique type of mineral oil with a long history of use in balneotherapy, has garnered interest for its therapeutic properties in various dermatological and musculoskeletal conditions. This guide provides a comparative analysis of the long-term safety and efficacy of **Naphthalan**-based treatments against other established therapies for psoriasis, psoriatic arthritis, and musculoskeletal pain. The information is compiled from available clinical studies and preclinical research to aid in research and development efforts.

#### **Executive Summary**

Naphthalan-based therapies have demonstrated notable efficacy in the short-term management of psoriasis and psoriatic arthritis, with studies indicating significant improvements in disease severity scores and joint inflammation.[1][2] For musculoskeletal pain, balneotherapy, which can include the use of Naphthalan, has shown benefits in pain reduction and improved function for up to six months.[3][4][5] However, a significant gap exists in the literature regarding long-term, controlled clinical trials for Naphthalan-based treatments. The majority of available data comes from short-term, open-label studies. In contrast, alternative therapies such as biologics and topical corticosteroids have more robust long-term safety and efficacy data available. Concerns regarding the potential for genotoxicity and carcinogenicity have been raised for naphthalene, a component of Naphthalan oil; however, the direct relevance of these findings to topical application in humans requires further investigation.[6][7]



# **Efficacy Comparison Psoriasis**

**Naphthalan** oil has been shown to be effective in short-term treatment of psoriasis. A study involving patients with psoriasis vulgaris demonstrated a significant reduction in the Psoriasis Area and Severity Index (PASI) score after three weeks of treatment.[1]

| Treatment Modality              | Study Duration | Key Efficacy<br>Endpoint               | Result                                                   |
|---------------------------------|----------------|----------------------------------------|----------------------------------------------------------|
| Naphthalan Oil                  | 3 weeks        | Mean PASI Score<br>Reduction           | From 23.1 $\pm$ 7.5 to 7.95 $\pm$ 4.08[1]                |
| Biologics (e.g.,<br>Etanercept) | 48 weeks       | PASI-75 Response                       | Approximately 45% of patients achieved PASI-75[8]        |
| Biologics (e.g.,<br>Efalizumab) | 48 weeks       | PASI-75 Response                       | Approximately 60% of patients achieved PASI-75[8]        |
| Biologics (e.g.,<br>Infliximab) | 50 weeks       | PASI-75 Response                       | 70.5% of patients achieved PASI-75[8]                    |
| Topical<br>Corticosteroids      | Varies         | Physician's Global<br>Assessment (PGA) | Generally effective for mild to moderate psoriasis       |
| Dithranol                       | Varies         | Plaque Clearance                       | Effective, but can cause skin irritation and staining[9] |

#### **Psoriatic Arthritis**

Short-term studies suggest that **Naphthalan** therapy can reduce the symptoms of psoriatic arthritis.



| Treatment Modality | Study Duration | Key Efficacy<br>Endpoint       | Result                                                                |
|--------------------|----------------|--------------------------------|-----------------------------------------------------------------------|
| Naphthalan Oil     | 3 weeks        | Reduction in Painful<br>Joints | Mean number of painful joints decreased from 26.33 to 13.92[1]        |
| Naphthalan Oil     | 3 weeks        | Reduction in Swollen Joints    | Mean number of<br>swollen joints<br>decreased from 7.25<br>to 3.75[1] |
| Biologics          | Long-term      | ACR20/50/70<br>Response        | Established long-term efficacy in numerous clinical trials            |

#### **Musculoskeletal Pain**

Balneotherapy, which may utilize **Naphthalan**-containing preparations, has been studied for its effects on musculoskeletal pain.

| Treatment Modality | Study Duration | Key Efficacy<br>Endpoint             | Result                                                                                                        |
|--------------------|----------------|--------------------------------------|---------------------------------------------------------------------------------------------------------------|
| Balneotherapy      | Up to 6 months | Pain Reduction,<br>Improved Function | Significant improvements in pain, muscle tension, and quality of life observed for up to six months[3] [4][5] |
| NSAIDs             | Varies         | Pain Relief                          | Effective for acute and chronic pain, with potential long-term side effects                                   |

#### **Safety Profile**



Short-term studies of **Naphthalan** therapy have reported a good safety profile, with no significant adverse events or skin irritation noted.[1][10] However, the lack of long-term data is a critical limitation. The presence of naphthalene in the oil warrants careful consideration due to findings of carcinogenicity in animal inhalation studies.[6] The relevance of these findings to topical application in humans is not yet clear, and further research into the genotoxicity and carcinogenicity of topical **Naphthalan** is needed.[7]

| Treatment Modality          | Common Adverse Events                                                                                               | Long-Term Safety<br>Concerns                                                                                    |
|-----------------------------|---------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------|
| Naphthalan-based Treatments | Not well-documented in long-<br>term studies. Short-term<br>studies report no significant<br>adverse events.[1][10] | Lack of long-term data.  Potential concerns regarding naphthalene content.[6][7]                                |
| Biologics                   | Injection site reactions, increased risk of infections.                                                             | Potential for serious infections, malignancies, and autoimmune reactions.                                       |
| Topical Corticosteroids     | Skin atrophy, striae,<br>telangiectasia, tachyphylaxis.                                                             | Systemic absorption with high-<br>potency steroids can lead to<br>adrenal suppression and<br>metabolic effects. |
| Dithranol                   | Skin irritation, burning, staining of skin and clothes.[9]                                                          | Irritation can be significant.                                                                                  |
| NSAIDs (oral)               | Gastrointestinal upset, renal toxicity, cardiovascular events.                                                      | Increased risk of gastrointestinal bleeding and cardiovascular events with long-term use.                       |

# Experimental Protocols Clinical Trial Protocol for Naphthalan Oil in Psoriasis (Based on available short-term studies)

• Study Design: Open-label, single-arm study.[1]



- Participants: Patients with moderate to severe plaque psoriasis.
- Intervention: Daily topical application of Naphthalan oil to affected areas for 3 weeks.[1][2]
- Primary Efficacy Endpoint: Change in Psoriasis Area and Severity Index (PASI) score from baseline to week 3.[1]
- Secondary Efficacy Endpoints: Investigator's Global Assessment (IGA), patient-reported outcomes on itching and quality of life.
- Safety Assessments: Monitoring and recording of all adverse events, with a focus on skinrelated side effects.

## In Vitro Assessment of Anti-Psoriatic Activity of Naphthalan Oil

- Cell Lines: Human keratinocyte cell lines (e.g., HaCaT).
- · Methods:
  - Cell Viability and Proliferation Assays: MTT or crystal violet staining to assess the effect of purified Naphthalan oil (PNO) on keratinocyte proliferation.[11]
  - Apoptosis Assay: Flow cytometry to determine the induction of apoptosis in keratinocytes treated with PNO.[11]
  - Cytokine Analysis: ELISA to measure the production of pro-inflammatory cytokines (e.g., IL-8) by keratinocytes in the presence of PNO.[11]

#### **Signaling Pathways and Mechanisms of Action**

The precise molecular mechanisms of **Naphthalan** oil are not fully elucidated. However, preclinical and clinical studies suggest that its therapeutic effects in psoriasis and psoriatic arthritis are mediated through anti-inflammatory and anti-proliferative pathways.

• Anti-inflammatory Effects: **Naphthalan** has been shown to reduce the infiltration of T-lymphocytes (CD3+, CD4+, and CD8+ cells) in psoriatic plaques.[12] This suggests an



interference with the immune-mediated inflammatory cascade central to psoriasis pathogenesis.

- Anti-proliferative Effects: Studies have demonstrated that Naphthalan can inhibit the
  hyperproliferation of keratinocytes, a hallmark of psoriasis.[1] This is supported by a
  decrease in the Ki-67 proliferation index in treated psoriatic skin.[12]
- Anti-angiogenic Effects: Naphthalan therapy has been associated with a reduction in neovascularization in psoriatic lesions, indicating a potential anti-angiogenic effect.



Click to download full resolution via product page

Caption: Hypothetical signaling pathway of Naphthalan's action in psoriasis.

#### **Experimental Workflow**

The following diagram illustrates a typical workflow for a clinical trial investigating a new topical treatment for psoriasis, based on common methodologies described in the literature.





Click to download full resolution via product page

Caption: Generalized workflow for a psoriasis clinical trial.



#### **Conclusion and Future Directions**

**Naphthalan**-based treatments show promise as a therapeutic option for psoriasis, psoriatic arthritis, and musculoskeletal pain, particularly in the short term. However, the current body of evidence is insufficient to establish their long-term safety and efficacy. To advance the clinical development of **Naphthalan**-based therapies, future research should prioritize:

- Long-term, randomized, controlled clinical trials with active comparators to establish a clear risk-benefit profile.
- Dose-ranging studies to optimize therapeutic outcomes and minimize potential risks.
- In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways modulated by **Naphthalan**.
- Comprehensive toxicological studies, including long-term carcinogenicity and genotoxicity assessments of topical formulations, to address safety concerns.

By addressing these knowledge gaps, the full therapeutic potential of **Naphthalan** can be scientifically validated and its place in the modern treatment landscape can be more clearly defined.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Naphthalan oil in the treatment of psoriasis and psoriatic Arthritis Psoriasis Treatments
  [psoriasistreatments.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]







- 5. Short and Long-term effects of balneotherapy on musculoskeletal pain and fatigue associated with stress PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Toxicology and carcinogenesis studies of naphthalene (cas no. 91-20-3) in F344/N rats (inhalation studies) PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The long-term efficacy and safety of new biological therapies for psoriasis PMC [pmc.ncbi.nlm.nih.gov]
- 9. medicaljournalssweden.se [medicaljournalssweden.se]
- 10. Non-aromatic naphthalane preparation; preliminary clinical study in the treatment of psoriasis vulgaris PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Study of the potential antipsoriatic effectiveness and safety of the combination of naftalan oil with salicylic acid in cellular test systems | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 12. Effect of naphthalan on epidermal proliferation activity and CD3, CD4, and CD8 lymphocyte count PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Long-Term Safety and Efficacy of Naphthalan-Based Treatments: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208902#long-term-safety-and-efficacy-studies-of-naphthalan-based-treatments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com